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Compound of Interest |

Compound Name: 4-Cyclopropoxy-2-methylaniline
CAS No.: 1243355-31-8
Cat. No.: B1447473
. J

CAS Number: 1243355-31-8 Formula: C10H13NO Molecular Weight: 163.22 g/mol Physical
State: Viscous brown liquid (crude); low-melting solid (pure)

Executive Summary

4-Cyclopropoxy-2-methylaniline is a specialized aniline derivative characterized by a
lipophilic cyclopropyl ether group at the para position and a methyl group at the ortho position.
It serves as a high-value pharmacophore building block, primarily in the development of
Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted oncology therapies.

Understanding its solubility landscape is critical for process chemists optimizing nucleophilic
aromatic substitutions, catalytic hydrogenations, and Buchwald-Hartwig cross-coupling
reactions. This guide provides a definitive solubility analysis based on experimental patent data
and predictive physicochemical modeling.

Physicochemical Profile & Solubility Landscape

The molecule exhibits a "push-pull” electronic structure: the amino group is a hydrogen bond
donor/acceptor, while the cyclopropyl ether adds significant lipophilicity and steric bulk.

Calculated Physicochemical Parameters
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Parameter

Value (Approx.)

Implication for Solubility

Highly lipophilic; prefers

LogP (Octanol/Water) 25-29 ]
organic phases.
] ] Weak base; soluble in
pKa (Conjugate Acid) ~45-5.0 ]
aqueous acid (pH < 3).
Capable of H-bonding with
H-Bond Donors 2 (-NH-2)
alcohols/ethers.
Permeable; good solubility in
Polar Surface Area ~35 A2

polar aprotic solvents.

Solubility Compatibility Matrix

The following data synthesizes experimental observations from process patents (e.g.,

W02018103058A1) and standard aniline behavior.
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Solvent Class

Specific Solvents

Solubility Rating

Process
Application

Methanol, Ethanol,

Preferred for catalytic

hydrogenation

Alcohols High (>100 mg/mL) ) )
IPA (reduction of nitro
precursor).
Ideal for SnAr and
Polar Aprotic DMSO, DMF, DMAc High (>200 mg/mL) high-temp coupling
reactions.
) Standard solvents for
1,4-Dioxane, THF, ) .
Ethers High (>100 mg/mL) Buchwald-Hartwig
MTBE _
couplings.
Excellent for
) Dichloromethane ) extraction and
Chlorinated High (>150 mg/mL)
(DCM) chromatography
loading.
Toluene is good for
Hexane, Heptane, reflux; Heptane acts
Hydrocarbons Moderate )
Toluene as an anti-solvent for
crystallization.
Insoluble (<0.1 Causes phase
Aqueous Water (Neutral pH) ] .
mg/mL) separation (oiling out).
Forms water-soluble
Aqueous Acid 1M HCI, 1M H2S0a Soluble anilinium salt

(purification strategy).

Process Workflow & Solvent Selection

The isolation and utilization of 4-Cyclopropoxy-2-methylaniline typically involve a reduction

sequence followed by a coupling event. The choice of solvent dictates the yield and impurity

profile.
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Synthesis & Solubility Pathway

The diagram below illustrates the standard workflow, highlighting the solvent switches required
at each stage.

Solubility Criticality

- Target:
Precursor: i .
Q ACEUEE E)M. eduction Stej IS EI ) o cjoropoxy-2-methylaniline Evaporate MeOH o

Workup/Isolation
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(Soluble in MeOH)

Click to download full resolution via product page

Figure 1: Solvent-dependent synthesis workflow for 4-Cyclopropoxy-2-methylaniline,
transitioning from polar protic (MeOH) to aprotic (Dioxane) systems.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise solubility limits for process optimization (e.g.,
determining the minimum solvent volume for recrystallization).

Reagents: 4-Cyclopropoxy-2-methylaniline (Test Article), HPLC-grade solvents.

Preparation: Weigh 100 mg of the Test Article into a 4 mL clear glass vial.

Addition: Add the target solvent in 100 pL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:

o Soluble: Clear solution, no particulates or oil droplets.

o Insoluble: Visible solid or phase separation (oiling out).

Endpoint: Record the volume (
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) required for complete dissolution.

e Calculation:
o Validation: If

, the solvent is considered "freely soluble" and suitable for reaction concentrations but poor
for crystallization.

Protocol B: Acid-Base Extraction Purification

Since the compound is an aniline, its pH-dependent solubility is the primary method for
removing non-basic impurities (e.g., unreacted nitro precursors or phenols).

» Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAC).
» Extraction (Salt Formation): Wash the organic phase with 1M HCI (aq).

o Mechanism:[1][2] The aniline protonates to form the hydrochloride salt, moving into the
agueous phase.

o Impurity Removal: Neutral/Acidic impurities remain in the EtOAc layer.

o Separation: Discard the organic layer.

» Basification: Cool the aqueous layer to 0-5°C and slowly add 2M NaOH until pH > 10.
o Observation: The product will precipitate or oil out as the free base is regenerated.

e Recovery: Extract the turbid agueous mixture with Dichloromethane (DCM), dry over MgSOa,
and concentrate.

Safety & Stability Considerations

o Oxidation Sensitivity: Like most anilines, this compound is prone to oxidation (browning)
upon exposure to air.

o Storage: Store under Nitrogen or Argon at 2—-8°C.
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o Solvent Handling: Degas solvents (sparge with N2) prior to dissolution to prevent oxidative
degradation during processing.

o Toxicity: Treat as a potential mutagen and skin sensitizer.
o PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

o Skin Contact: The lipophilic nature allows rapid dermal absorption. Wash immediately with
soap and water if exposed; do not use alcohol (enhances absorption).

References

e Synthesis & Application:Inhibitors of Bruton's Tyrosine Kinase and Methods of Their Use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Solubility Profile & Process Handling
of 4-Cyclopropoxy-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447473#4-cyclopropoxy-2-methylaniline-solubility-
in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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